molecular formula C9H18O2 B8706808 6-Methoxy-6-methylheptan-2-one CAS No. 2153-77-7

6-Methoxy-6-methylheptan-2-one

Cat. No.: B8706808
CAS No.: 2153-77-7
M. Wt: 158.24 g/mol
InChI Key: QECQGUZSQKNHGX-UHFFFAOYSA-N
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Description

6-Methoxy-6-methylheptan-2-one is an aliphatic ketone with a branched carbon chain and a methoxy substituent at the 6-position. Its molecular formula is inferred as C₉H₁₆O₂, comprising a heptan-2-one backbone modified by a methyl and methoxy group on the same carbon. The compound may serve as an intermediate in organic reactions, such as alkylation or oxidation processes, though direct references to its synthesis or uses are absent in the evidence .

Properties

CAS No.

2153-77-7

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

IUPAC Name

6-methoxy-6-methylheptan-2-one

InChI

InChI=1S/C9H18O2/c1-8(10)6-5-7-9(2,3)11-4/h5-7H2,1-4H3

InChI Key

QECQGUZSQKNHGX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCCC(C)(C)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include aliphatic ketones, amines, and aromatic methoxy-substituted compounds. A comparative analysis is summarized below:

Compound Name Molecular Formula Molecular Weight CAS Number Functional Groups Key Features
6-Methoxy-6-methylheptan-2-one C₉H₁₆O₂ ~156.23* Not provided Ketone, methoxy, methyl Branched aliphatic ketone
6-Methyl-5-Hepten-2-One C₈H₁₄O 126.2 110-93-0 Ketone, alkene Unsaturated analogue; lower MW
6-methylheptan-2-amine C₈H₁₉N 129.24 Not provided Amine, methyl Aliphatic amine; higher polarity
2-Acetyl-6-methoxynaphthalene C₁₃H₁₂O₂ 214.26 3900-45-6 Ketone, methoxy (aromatic) Aromatic; pharmaceutical impurity

*Calculated based on molecular formula.

Functional Group Analysis

  • Ketone vs. Amine : this compound’s ketone group confers reactivity toward nucleophilic additions, whereas 6-methylheptan-2-amine’s primary amine enables participation in condensation or salt formation .
  • Aliphatic vs. Aromatic Methoxy Groups : The methoxy group in this compound (aliphatic) is less electron-withdrawing than in 2-Acetyl-6-methoxynaphthalene (aromatic), affecting resonance stabilization and acidity .

Physicochemical Properties

  • Polarity : The methoxy group increases polarity compared to 6-Methyl-5-Hepten-2-One, which lacks oxygen beyond the ketone. This may enhance solubility in polar solvents.
  • Boiling Point : Saturated aliphatic ketones (e.g., this compound) typically have higher boiling points than unsaturated analogues (e.g., 6-Methyl-5-Hepten-2-One, 126.2 g/mol) due to stronger van der Waals forces .

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